4-Acetoxy-4'-heptyloxybenzophenone
Description
4-Acetoxy-4'-heptyloxybenzophenone is a benzophenone derivative featuring an acetoxy group at the 4-position and a heptyloxy chain at the 4'-position of the aromatic rings. Benzophenone derivatives are widely used in organic synthesis, photopolymerization, and materials science due to their UV absorption and electron-transfer capabilities .
Properties
IUPAC Name |
[4-(4-heptoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-8-18(9-13-20)22(24)19-10-14-21(15-11-19)26-17(2)23/h8-15H,3-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYNCUHACGSQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641723 | |
| Record name | 4-[4-(Heptyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-93-1 | |
| Record name | [4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Heptyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-heptyloxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 4-Acetoxy-4’-heptyloxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-heptyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Acetoxy-4’-heptyloxybenzophenone has several scientific research applications:
Chemistry: Used as a UV filter in sunscreen formulations and as a photostabilizer in polymers.
Biology: Studied for its potential effects on cellular processes and DNA protection.
Medicine: Investigated for its potential use in photodynamic therapy and as a protective agent against UV-induced skin damage.
Industry: Utilized in the production of UV-resistant coatings and materials.
Mechanism of Action
The primary mechanism of action of 4-Acetoxy-4’-heptyloxybenzophenone involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin or degrading materials. This protective effect is primarily due to the presence of the benzophenone core, which is highly effective at absorbing UV radiation .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on benzophenone derivatives significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis of key analogues:
Table 1: Comparative Data for 4-Acetoxy-4'-substituted Benzophenones
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and nitro substituents (electron-withdrawing) increase polarity and may stabilize the carbonyl group through resonance, enhancing UV absorption and photostability .
- Thermal Stability: The high boiling point of 4-Acetoxy-4'-chlorobenzophenone (409.7°C) suggests strong intermolecular forces, likely due to dipole-dipole interactions from the chloro group .
Structural Isomerism
Positional isomers like 2-Acetoxy-4'-heptyloxybenzophenone (CAS 890098-62-1) exhibit distinct steric and electronic effects. The 2-acetoxy group may hinder molecular packing, reducing melting points compared to the 4-acetoxy isomer .
Biological Activity
4-Acetoxy-4'-heptyloxybenzophenone (CAS No. 890099-93-1) is a synthetic organic compound belonging to the benzophenone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an acetoxy group and a heptyloxy chain attached to a benzophenone backbone. The structure can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
Target Interactions
The compound interacts with several molecular targets, including enzymes and receptors. Its mechanism of action involves binding to these targets, which can lead to enzyme inhibition or activation, thereby influencing various biochemical pathways.
Biochemical Pathways
Research indicates that this compound may modulate critical pathways involved in inflammation, oxidative stress, and cellular signaling. For instance, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against pathogens suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
In Vitro Studies
In vitro experiments have shown that the compound inhibits the growth of specific cancer cell lines, indicating potential antitumor activity. For example, a study found that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Antitumor |
| HeLa | 20 | Antitumor |
| E. coli | 30 | Antimicrobial |
Animal Model Studies
In animal models, administration of the compound has shown protective effects against chemically induced oxidative damage. For instance, in a rat model of liver toxicity induced by paracetamol, treatment with this compound significantly reduced liver enzyme levels, suggesting hepatoprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
